N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide
Description
The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide is a heterocyclic sulfonamide featuring a fused triazolo-thiazole core. Its structure comprises:
- 3,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups at the 3- and 4-positions of the phenyl ring, influencing electronic properties and solubility.
- 2,5-Difluorobenzenesulfonamide group: A sulfonamide moiety with fluorine atoms at the 2- and 5-positions, likely improving metabolic stability and target affinity.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O4S2/c1-29-16-6-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-10-13(21)4-5-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVDGIWMDHMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic conditions.
Formation of the Thiazole Ring: The triazole intermediate is then reacted with a thiourea derivative to form the fused triazolothiazole ring system.
Introduction of the Dimethoxyphenyl Group: The triazolothiazole intermediate is further reacted with a dimethoxyphenyl derivative under basic conditions to introduce the dimethoxyphenyl group.
Introduction of the Difluorobenzene Sulfonamide Group: Finally, the compound is reacted with a difluorobenzene sulfonamide derivative under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The triazolo-thiazole core distinguishes this compound from related 1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ). Key differences include:
Substituent Effects
- Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the user’s compound may improve solubility compared to halogenated analogs (e.g., Cl/Br in ), which are more lipophilic .
- Fluorine Positioning : The 2,5-difluoro substitution on the sulfonamide could reduce metabolic degradation relative to 2,4-difluorophenyl groups in compounds .
Spectral and Structural Data
Infrared (IR) Spectroscopy
The absence of a C=O stretch (~1660–1680 cm⁻¹) in both the user’s compound and triazoles confirms successful cyclization .
Nuclear Magnetic Resonance (NMR)
- 1H-NMR : The ethyl linker in the user’s compound would show characteristic triplet/multiplet signals (δ 3.5–4.5 ppm), distinct from the singlets of methyl groups in ’s trichloroethyl derivatives .
- 13C-NMR : The triazolo-thiazole carbons are expected at δ 140–160 ppm, contrasting with the δ 120–135 ppm range for 1,2,4-triazole carbons in .
Research Findings and Implications
Q & A
Q. What are the recommended synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the triazolo-thiazole core via cyclization of thiosemicarbazide intermediates under acidic conditions.
- Step 2 : Functionalization of the ethyl linker group through nucleophilic substitution or coupling reactions.
- Step 3 : Introduction of the sulfonamide moiety via reaction with 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Alternative methods include one-pot catalyst-free reactions for analogous triazolo-thiazole derivatives, though yields may vary depending on substituent compatibility .
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield Range | Characterization Methods |
|---|---|---|---|---|
| 1 | Cyclization | HCl/ethanol, reflux | 60-75% | NMR, IR |
| 2 | Alkylation | K2CO3/DMF, 80°C | 50-65% | LC-MS, HPLC |
| 3 | Sulfonylation | TEA/DCM, RT | 70-85% | NMR, HRMS |
Q. How is the compound characterized for structural confirmation and purity?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and linker connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical) and detects trace byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in triazolo-thiazole core formation?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity in cyclization steps for analogous triazolo-thiazoles .
- Design of Experiments (DoE) : Statistical modeling identifies critical variables (e.g., reagent ratios, pH) to maximize efficiency .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the triazolo-thiazole core?
Key findings from analogous compounds:
- 3,4-Dimethoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Fluorine Substituents (2,5-difluoro) : Improve metabolic stability and binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
- Ethyl Linker : Flexibility balances steric bulk and conformational adaptability for target engagement .
Q. Table 2: Impact of Substituent Modifications on Bioactivity
| Substituent | Biological Effect | Reference |
|---|---|---|
| Methoxy → Nitro | Increased cytotoxicity (IC50 ↓ 40%) | |
| Fluorine → Chlorine | Reduced solubility, enhanced protein binding | |
| Ethyl → Propyl Linker | Loss of activity due to steric hindrance |
Q. How should researchers address contradictory bioactivity data across different assay systems?
Discrepancies may arise from:
- Assay Conditions : Varying pH or redox environments alter sulfonamide ionization states, affecting target binding .
- Cell Line Differences : Expression levels of efflux pumps (e.g., P-gp) impact intracellular concentrations .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation rates .
Recommendation : Standardize assays using isogenic cell lines and include controls for metabolic interference .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to putative targets (e.g., kinases, GPCRs) .
- Cryo-EM/X-ray Crystallography : Resolves binding modes in enzyme-inhibitor complexes .
- Proteomics Profiling : Identifies off-target interactions via affinity pull-down assays .
Q. How can researchers validate computational docking predictions for this compound?
- Molecular Dynamics (MD) Simulations : Assess binding pose stability over 100+ ns trajectories .
- Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications .
- Experimental Correlation : Compare docking scores with SPR-measured binding affinities .
Methodological Considerations for Data Reproducibility
- Batch-to-Batch Variability : Monitor purity rigorously via HPLC and adjust synthetic protocols to control residual solvents .
- Stability Testing : Store the compound under inert gas (N2/Ar) at -20°C to prevent sulfonamide hydrolysis .
- Open Data Practices : Deposit synthetic protocols and spectral data in repositories like Chemotion for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
